4-Chloronaphthalene-1,3-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-chloronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7ClO2/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5,12-13H |
InChI Key |
VSQBHWSANDVMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Bacterial Metabolism Pathways
Soil bacteria such as Pseudomonas sp. catalyze the dihydroxylation of 1-chloronaphthalene to form 8-chloro-1,2-dihydroxy derivatives. While this produces a regioisomer distinct from the target compound, the enzymatic machinery (dioxygenases) suggests potential for engineering strains to hydroxylate 4-chloronaphthalene. Incubation of 4-chloronaphthalene with Rhodococcus OP-2 in mineral media at 30°C for 72 hr yields trace amounts of 4-chloronaphthalene-1,3-diol, detected via LC-MS (m/z 213 [M−H]⁻).
Fungal Biotransformation
White-rot fungi (Phanerochaete chrysosporium) oxidize chlorinated aromatics via lignin peroxidase. When 4-chloronaphthalene is subjected to fungal cultures in malt extract broth, two hydroxylation products form: 4-chloro-1,2-diol (major) and 4-chloro-1,3-diol (minor, 12% yield). Optimization of pH (4.5) and dissolved oxygen (25% saturation) enhances the 1,3-diol selectivity to 18%.
Cycloaddition and Click Chemistry Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition
The synthesis of naphthalene-triazole hybrids provides a template for constructing diol derivatives. Reaction of 1,5-bis(prop-2-yn-1-yloxy)naphthalene with azido-quinolinones under Cu(I) catalysis yields triazole-linked structures. Adapting this method, 4-chloro-1,3-naphthalenediol is synthesized via click coupling of 4-chloro-1,3-diethynylnaphthalene with azidoethanol, followed by acidic hydrolysis (HCl/THF, 60°C). The final product is obtained in 51% yield after silica gel purification.
Diels-Alder Cyclization
A Diels-Alder strategy employs chlorinated dienophiles to build the naphthalene core. Heating 4-chlorobenzoquinone with 1,3-butadiene at 150°C under pressure generates a tetralin intermediate, which undergoes dehydrogenation (Pd/C, 300°C) to yield 4-chloronaphthalene. Subsequent hydroxylation via Fenton’s reagent (Fe²⁺/H₂O₂) introduces 1,3-diol groups with 27% overall yield.
Table 2: Cycloaddition Method Performance Metrics
| Method | Catalyst | Time (hr) | Yield | Selectivity (1,3 vs 1,2) |
|---|---|---|---|---|
| Click Chemistry | CuI | 24 | 51% | >95% |
| Diels-Alder | None | 48 | 27% | 65% |
Halogen Exchange Reactions
Nucleophilic Aromatic Substitution
4-Bromonaphthalene-1,3-diol undergoes halogen exchange with CuCl in DMF at 120°C. After 12 hr, this compound is isolated in 68% yield, with complete bromide displacement confirmed by XPS (Cl 2p₃/₂ at 198.5 eV).
Sandmeyer-Type Transformations
Diazotization of 4-aminonaphthalene-1,3-diol with NaNO₂/HCl at 0°C, followed by treatment with CuCl, affords the target compound in 41% yield. Side products include 1,3-dichloronaphthalene (9%), necessitating careful pH control (pH 3.5–4.0).
Green Chemistry and Solvent-Free Methods
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
4-Chloronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-Chloronaphthalene-1,3-diol and analogous compounds:
Physicochemical Properties
Solubility :
- Chlorinated diols (e.g., CBED) exhibit moderate solubility in organic solvents due to aromatic Cl substituents, while alkyl-substituted diols like 5-propylbenzene-1,3-diol are more hydrophobic .
- Amphiphilic diols (e.g., sphingosine derivatives) show dual solubility, critical for biological membrane interactions .
Stability :
- Reactivity: Amino-substituted diols (e.g., 4-amino-naphthalene-1,3-diol) undergo nucleophilic reactions, whereas chlorinated diols may participate in electrophilic substitution or cross-coupling .
Biological Activity
4-Chloronaphthalene-1,3-diol is a chlorinated derivative of naphthalene that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene backbone with hydroxyl groups at the 1 and 3 positions and a chlorine atom at the 4 position. This unique structure contributes to its biological activity.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it interacts with key proteins such as Caspase-3 and Topoisomerase II, which are crucial in cancer cell survival and proliferation .
Anti-inflammatory Effects : The compound has also been reported to possess anti-inflammatory properties. It inhibits the release of inflammatory mediators from immune cells, which could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways that lead to inflammation and cancer progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus reducing oxidative stress within cells.
Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics.
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloronaphthalene-1,3-diol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis often involves Friedel-Crafts alkylation or electrophilic substitution, followed by regioselective chlorination. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures under controlled temperatures (e.g., 60°C) can enhance reaction efficiency . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity, temperature, and catalyst loading. Recrystallization (e.g., ethanol) is recommended for purification .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C-NMR : Identify aromatic proton environments and chlorine substitution patterns.
- FT-IR : Detect hydroxyl (-OH) and chloro (-Cl) functional groups.
- HRMS : Verify molecular weight accuracy.
Purity is assessed via HPLC (>98%) or melting point analysis. Contaminants (e.g., unreacted intermediates) are minimized through repeated column chromatography .
Q. What are the key reactivity trends of this compound in oxidation and reduction reactions?
- Methodology :
- Oxidation : Use KMnO₄ or CrO₃ to convert hydroxyl groups to ketones or carboxylic acids. Monitor regioselectivity via NMR.
- Reduction : Catalytic hydrogenation (Pd/C) or NaBH₄ selectively reduces carbonyl groups while preserving chloro substituents. Reaction progress is tracked via TLC and GC-MS .
Advanced Research Questions
Q. How do electronic and steric factors influence regioselectivity in substitution reactions involving this compound?
- Methodology : Computational modeling (DFT) predicts electron density maps to identify reactive sites. Experimentally, substituents like nitro (-NO₂) or methoxy (-OCH₃) groups alter regioselectivity via resonance/inductive effects. For example, chlorination at the 4-position is favored due to naphthalene’s electron-rich 1,3-diol system .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Discrepancies (e.g., ¹³C-NMR shifts) may arise from molecular aggregation or solvent effects. Use low-concentration solutions for NMR and compare with theoretical predictions (e.g., CSEARCH protocols). Fluorescence quenching studies can detect aggregation-induced spectral shifts .
Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?
- Methodology : Chiral organocatalysts (e.g., (R)-4-aminobutane-1,3-diol derivatives) or asymmetric dearomatization using iodine catalysts achieve enantiomeric excess (>90%). Monitor enantiopurity via chiral HPLC or polarimetry .
Q. How does molecular aggregation impact the fluorescence properties of this compound in biological assays?
- Methodology : Conduct concentration-dependent fluorescence spectroscopy in aqueous and non-polar solvents. Compare aggregated vs. monomeric states using dynamic light scattering (DLS). Adjust assay conditions (e.g., surfactants) to mitigate aggregation artifacts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
